molecular formula C10H14N2O3 B13256258 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol

2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13256258
M. Wt: 210.23 g/mol
InChI Key: BFDQDPZQUCQCJM-UHFFFAOYSA-N
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Description

2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethylaminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-nitroacetophenone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent, such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the nitrophenyl group.

    2-{[1-(2-Nitrophenyl)ethyl]amino}butan-1-ol: Similar structure with a butanol backbone instead of ethanol.

Uniqueness

2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[1-(2-nitrophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H14N2O3/c1-8(11-6-7-13)9-4-2-3-5-10(9)12(14)15/h2-5,8,11,13H,6-7H2,1H3

InChI Key

BFDQDPZQUCQCJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])NCCO

Origin of Product

United States

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